![molecular formula C31H39IN2 B599351 2-[(1E,3E)-5-(3,3-DIMETHYL-1-PROPYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3,3-DIMETHYL-1-PROPYL-3H-INDOLIUM IODIDE CAS No. 53213-98-2](/img/structure/B599351.png)
2-[(1E,3E)-5-(3,3-DIMETHYL-1-PROPYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3,3-DIMETHYL-1-PROPYL-3H-INDOLIUM IODIDE
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Overview
Description
2-[(1E,3E)-5-(3,3-DIMETHYL-1-PROPYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3,3-DIMETHYL-1-PROPYL-3H-INDOLIUM IODIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure with two indole moieties connected by a conjugated diene system, making it an interesting subject for chemical and biological research.
Preparation Methods
The synthesis of 2-[(1E,3E)-5-(3,3-DIMETHYL-1-PROPYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3,3-DIMETHYL-1-PROPYL-3H-INDOLIUM IODIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole intermediates, followed by the formation of the conjugated diene system through a series of condensation reactions. . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form corresponding oxindoles.
Reduction: The conjugated diene system can be reduced to form saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(1E,3E)-5-(3,3-DIMETHYL-1-PROPYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3,3-DIMETHYL-1-PROPYL-3H-INDOLIUM IODIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moieties can bind to various receptors and enzymes, modulating their activity. The conjugated diene system allows for electron delocalization, which can enhance the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Compared to other indole derivatives, 2-[(1E,3E)-5-(3,3-DIMETHYL-1-PROPYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3,3-DIMETHYL-1-PROPYL-3H-INDOLIUM IODIDE stands out due to its unique conjugated diene system and the presence of two indole moieties. Similar compounds include:
Indole-3-acetic acid: A plant hormone with a simpler structure.
Oxindole: An oxidized derivative of indole with different biological activities.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
This compound’s unique structure and diverse reactivity make it a valuable subject for further research and development.
Properties
CAS No. |
53213-98-2 |
---|---|
Molecular Formula |
C31H39IN2 |
Molecular Weight |
566.571 |
IUPAC Name |
2-[5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide |
InChI |
InChI=1S/C31H39N2.HI/c1-7-22-32-26-18-14-12-16-24(26)30(3,4)28(32)20-10-9-11-21-29-31(5,6)25-17-13-15-19-27(25)33(29)23-8-2;/h9-21H,7-8,22-23H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
WBVUIFCYMYKOMJ-UHFFFAOYSA-M |
SMILES |
CCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCC)(C)C.[I-] |
Synonyms |
2-[(1E,3E)-5-(3,3-DIMETHYL-1-PROPYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3,3-DIMETHYL-1-PROPYL-3H-INDOLIUM IODIDE; AKOS000814391; KB-166274; 2-[ -5- -1,3-PENTADIENYL]-3,3-DIMETHYL-1-PROPYL-3H-INDOLIUMIODIDE |
Origin of Product |
United States |
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